molecular formula C16H30O2 B230848 15-Hydroxy-8,11,13-eicosatrienoic acid CAS No. 15384-21-1

15-Hydroxy-8,11,13-eicosatrienoic acid

Cat. No. B230848
CAS RN: 15384-21-1
M. Wt: 322.5 g/mol
InChI Key: IUKXMNDGTWTNTP-YXKDIAHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Hydroxy-8,11,13-eicosatrienoic acid (15-HETE) is a metabolite of arachidonic acid, a polyunsaturated fatty acid found in cell membranes. It is involved in various physiological processes, including inflammation and vascular function. In recent years, research has focused on the potential therapeutic applications of 15-HETE.

Mechanism Of Action

The mechanism of action of 15-Hydroxy-8,11,13-eicosatrienoic acid is complex and not fully understood. It is thought to act through various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 15-Hydroxy-8,11,13-eicosatrienoic acid has been shown to regulate gene expression, inhibit cell proliferation, and induce apoptosis.
Biochemical and physiological effects:
15-Hydroxy-8,11,13-eicosatrienoic acid has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting it may be useful in the treatment of inflammatory diseases. Additionally, 15-Hydroxy-8,11,13-eicosatrienoic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential cancer treatment. Finally, 15-Hydroxy-8,11,13-eicosatrienoic acid has been shown to have a role in vascular function, regulating blood pressure and vascular tone.

Advantages And Limitations For Lab Experiments

One advantage of studying 15-Hydroxy-8,11,13-eicosatrienoic acid is that it is a naturally occurring metabolite, making it easier to study in vivo. Additionally, 15-Hydroxy-8,11,13-eicosatrienoic acid has been shown to have multiple effects, making it a potentially useful therapeutic target. However, one limitation of studying 15-Hydroxy-8,11,13-eicosatrienoic acid is that its mechanism of action is not fully understood, making it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on 15-Hydroxy-8,11,13-eicosatrienoic acid. One area of interest is the potential use of 15-Hydroxy-8,11,13-eicosatrienoic acid as a therapeutic target for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 15-Hydroxy-8,11,13-eicosatrienoic acid and develop targeted therapies. Finally, research on the role of 15-Hydroxy-8,11,13-eicosatrienoic acid in vascular function may lead to new treatments for cardiovascular diseases.

Synthesis Methods

15-Hydroxy-8,11,13-eicosatrienoic acid can be synthesized through the oxidation of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). This process results in the formation of a hydroperoxide intermediate, which is then reduced to 15-Hydroxy-8,11,13-eicosatrienoic acid.

Scientific Research Applications

Research on 15-Hydroxy-8,11,13-eicosatrienoic acid has focused on its potential therapeutic applications. Studies have shown that 15-Hydroxy-8,11,13-eicosatrienoic acid has anti-inflammatory and anti-proliferative effects, making it a potential treatment for inflammatory diseases and cancer. Additionally, 15-Hydroxy-8,11,13-eicosatrienoic acid has been shown to have a role in vascular function, suggesting it may be useful in the treatment of cardiovascular diseases.

properties

CAS RN

15384-21-1

Product Name

15-Hydroxy-8,11,13-eicosatrienoic acid

Molecular Formula

C16H30O2

Molecular Weight

322.5 g/mol

IUPAC Name

(8E,11E,13E)-15-hydroxyicosa-8,11,13-trienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4+,11-9+,17-14+

InChI Key

IUKXMNDGTWTNTP-YXKDIAHISA-N

Isomeric SMILES

CCCCCC(/C=C/C=C/C/C=C/CCCCCCC(=O)O)O

SMILES

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O

synonyms

15-hydroxy-8,11,13-eicosatrienoic acid
15-hydroxy-8,11,13-eicosatrienoic acid, (E,Z,Z)-isomer
15-hydroxy-8,11,13-eicosatrienoic acid, (E,Z,Z)-isomer, 14C-labeled(S), -(E,Z,Z)-isomer
15-hydroxy-8,11,13-icosatrienoic acid

Origin of Product

United States

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